

literature comparison of yields for similar reactions not using HFB

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Compound of Interest

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A Comparative Guide to Reaction Yields in Common Organic Solvents

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the yield and efficiency of a chemical reaction. While specialized solvents like hexafluoroisopropanol (HFB) have their applications, a vast number of reactions are performed in more conventional organic solvents. This guide provides an objective comparison of reaction yields for several common transformations in various non-HFB solvents and under solvent-free conditions, supported by experimental data from the literature.

Data Presentation

The following tables summarize the quantitative data for yields of similar reactions conducted in different solvents.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction used for the synthesis of dihydropyrimidinones. The following data compares the yield of a Biginelli-like reaction between anisaldehyde, acetophenone, and urea in different solvents and under solvent-free conditions.



Entry	Solvent/Condition	Reaction Time (min)	Yield (%)
1	Methanol	120	80
2	Acetone	120	75
3	Solvent-free (grinding)	15	92

Data adapted from a study by a study by Kidwai et al.[1]

N-Alkylation of Indole

The N-alkylation of indole is a fundamental transformation in organic synthesis. This table compares the yield of the N-alkylation of indole with 1-bromo-n-pentane using a conventional organic solvent (DMF) versus an ionic liquid.

Entry	Solvent	Base	Reaction Time (h)	Yield (%)
1	DMF	NaH	Not specified	85.2
2	[BMIM]+[BF4]-	КОН	3	54.2

Data adapted from a comparative study by Redrico et al.[2]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The data below shows the effect of different solvents on the yield of the coupling between iodobenzene and phenylacetylene.

Entry	Solvent	Yield (%)
1	Toluene	70
2	DMF	20

Data adapted from a study by Zhou and Panda.[3]



Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful cross-coupling reaction for the formation of C-C bonds. The following table illustrates the impact of different solvents on the yield of the reaction between bromobenzene and phenylboronic acid.

Entry	Solvent	Yield (%)
1	DMF	30.9
2	THF	10.4
3	Methanol	78.9
4	Methanol:Water (3:2)	96.3

Data adapted from a study by Wang et al.

Heck Reaction

The Heck reaction is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The table below compares the yield of the reaction between iodobenzene and styrene in different solvents.

Entry	Solvent	Temperature (°C)	Yield (%)
1	DMF	120	82
2	DMSO	120	79
3	Acetonitrile	Not specified	-

Note: While acetonitrile is a common solvent for the Heck reaction, a direct comparative yield under the same conditions as DMF and DMSO was not available in the cited literature.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.



General Protocol for the Biginelli Reaction (Solvent-Free)

A mixture of acetophenone (1 mmol), an aldehyde (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (0.1 mmol) is gently ground by hand using a mortar and pestle of an appropriate size. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically purified by recrystallization or column chromatography.[1]

General Protocol for N-Alkylation of Indole using Sodium Hydride in DMF

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the indole substrate (1.0 eq.) is added. The indole is dissolved in anhydrous DMF to a concentration of approximately 0.1-0.5 M. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1-1.5 eq.) is carefully added portion-wise to the stirred solution. The mixture is allowed to stir at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30-60 minutes, or until hydrogen evolution ceases. The reaction mixture is cooled back to 0 °C, and the alkylating agent (1.0-1.2 eq.) is added dropwise. The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.[5]

General Procedure for Sonogashira Coupling

In a typical procedure, an aryl halide (1.0 equiv), a terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are combined in a suitable solvent (e.g., toluene, DMF, or an amine like triethylamine). A base (e.g., an amine, K2CO3, or Cs2CO3) is added, and the reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC. The reaction is then worked up by quenching with water or an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by chromatography.[3][6]



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General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

To an oven-dried reaction vessel, the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, K3PO4, or CsF, 2.0 equiv) are added. The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or DMF/water) and the palladium catalyst (e.g., Pd(OAc)2 with a ligand like SPhos) are added via syringe. The reaction mixture is then heated with stirring for the required time, with progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

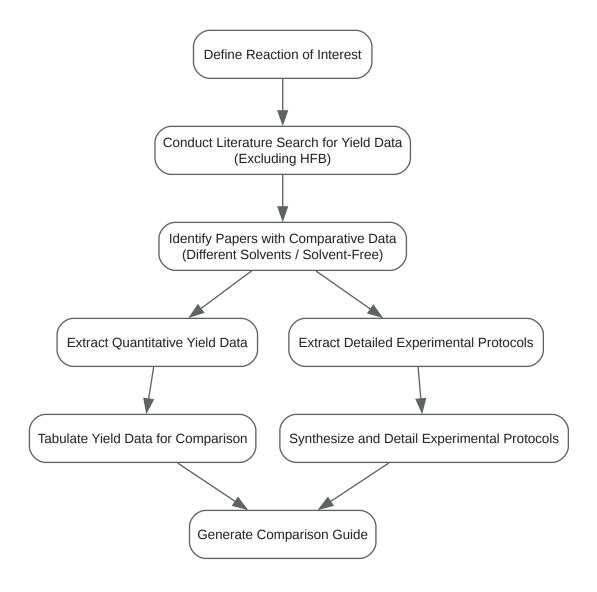
General Protocol for the Heck Reaction

In a reaction vessel, the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if required), and a base (e.g., Et3N) are combined. A suitable solvent (e.g., DMF, NMP, or acetonitrile) is added. The vessel is flushed with an inert gas, and the reaction mixture is heated to the desired temperature (typically 80-140 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing reaction yields from the literature and a simplified representation of a catalytic cycle common to cross-coupling reactions.

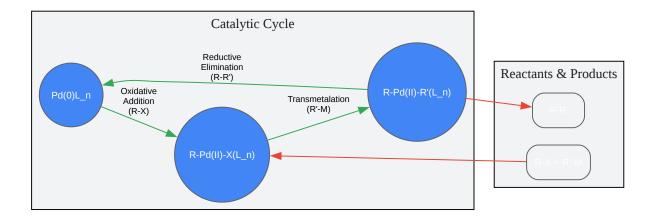




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Caption: Workflow for literature-based comparison of reaction yields.





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Caption: Simplified catalytic cycle for a cross-coupling reaction.

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